Polidocanol

Catalog No.
S1490577
CAS No.
9043-30-5
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polidocanol

CAS Number

9043-30-5

Product Name

Polidocanol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

miscible

Synonyms

α-Isotridecyl-ω-hydroxypoly(oxy-1,2-ethanediyl); Arlypon IT 10; Berol 048; Dehscoxid 732; Ethox 2400; Ethox TDA 9; Ethoxylated isotridecanol; Ethoxylated Isotridecyl Alcohol; Eusapon S; Exxal F 5716; Genapol V 4739; Genapol X; Gezetol 138; Imbentin T

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Mechanism of action

The exact mechanism of action of polidocanol is not fully understood, but it is believed to involve several processes:

  • Endothelial cell damage: Polidocanol is thought to damage the inner lining (endothelium) of the blood vessels, leading to inflammation and the formation of a blood clot.
  • Fibrosis: The inflammation triggered by polidocanol stimulates the growth of scar tissue (fibrosis), which helps to close the abnormal vessels.
  • Immunological response: Polidocanol may also trigger an immune response that contributes to the closure of the abnormal vessels.

Source

A review of the use of polidocanol in the treatment of varicose veins:

Applications in scientific research

Polidocanol is being investigated for use in the treatment of a variety of conditions, including:

  • Varicose veins: This is the most common use of polidocanol, and it is a well-established treatment option.
  • Spider veins: These are small, red or blue veins that are close to the surface of the skin. Polidocanol can be used to treat spider veins for both cosmetic and medical reasons.
  • Hemorrhoids: Hemorrhoids are swollen veins in the rectum or anus. Polidocanol can be used to treat hemorrhoids, although other treatment options are also available.
  • Vascular malformations: These are abnormal collections of blood vessels that can be present at birth or develop later in life. Polidocanol is being investigated as a treatment option for some types of vascular malformations.

Source

An Evidence-Based Review of Off-Label Uses of Polidocanol:

Polidocanol is a chemical compound classified as a sclerosing agent, primarily used in medical procedures to treat varicose veins and other vascular conditions. Its chemical formula is C30H62O10C_{30}H_{62}O_{10}, and it is also known by various synonyms including laureth-9 and polyethylene glycol 450 lauryl ether. Polidocanol functions by damaging the endothelial lining of blood vessels, leading to their closure and subsequent replacement with fibrous tissue. It is marketed under brand names such as Asclera and Varithena, and is administered through topical application or subcutaneous injection .

Local Anesthetic

Polidocanol's local anesthetic effect is believed to be due to its interaction with nerve cell membranes. It likely disrupts the propagation of nerve impulses, leading to temporary loss of sensation []. The exact mechanism requires further elucidation.

Sclerosing Agent

As mentioned earlier, the mechanism of action for polidocanol as a sclerosing agent involves damaging the vein endothelium, triggering inflammation and fibrosis, ultimately leading to vein closure. The specific interactions between polidocanol and endothelial cells are not fully defined but likely involve disruption of cell membranes and activation of signaling pathways.

Polidocanol is generally well-tolerated, but like any medication, it can cause side effects. Common side effects of polidocanol injection include pain, burning sensation, bruising, and temporary skin discoloration at the injection site []. Serious side effects are rare but can include allergic reactions, nerve damage, and skin ulcers [].

Polidocanol is not flammable and is considered relatively non-toxic []. However, it should be handled with care, and proper disposal procedures should be followed according to institutional guidelines.

The primary chemical reaction of polidocanol involves its interaction with the endothelial cells of blood vessels. Upon injection, polidocanol induces localized damage to these cells, resulting in platelet aggregation at the site of injury. This aggregation forms a dense network of platelets, cellular debris, and fibrin, which occludes the vessel. The process ultimately leads to fibrosis within the treated veins . Polidocanol is synthesized through the ethoxylation of dodecanol, a reaction that introduces ethylene oxide units into the lauryl alcohol structure .

Polidocanol exhibits several biological activities, primarily its role as a sclerosing agent. It has local anesthetic properties and can relieve itching associated with conditions like eczema. The mechanism of action involves the induction of cell death in endothelial cells through nitric oxide pathways and calcium channel signaling, which contributes to its effectiveness in treating vascular malformations . Additionally, polidocanol has been shown to have a low incidence of allergic reactions, making it a preferred choice for sclerotherapy procedures .

Polidocanol is synthesized via the ethoxylation process where dodecanol reacts with ethylene oxide. This reaction typically results in a polymeric structure with an average extent of polymerization around nine ethylene oxide units per molecule. The synthesis can be controlled to produce polidocanol with specific molecular weights and properties suitable for various applications .

Polidocanol has multiple applications in both medical and cosmetic fields:

  • Sclerotherapy: It is primarily used to treat varicose veins and spider veins by inducing fibrosis within the affected vessels.
  • Cosmetics: Polidocanol serves as a non-ionic emulsifier and co-surfactant in cosmetic formulations, particularly in shampoos, conditioners, and creams.
  • Topical Treatments: It is included in ointments for its antipruritic effects to alleviate itching caused by skin conditions .

Polidocanol shares similarities with several other compounds used for similar therapeutic purposes. Here are some notable comparisons:

Compound NameChemical StructurePrimary UseUnique Features
Sodium Tetradecyl SulfateC14H30O4SSclerotherapy for varicose veinsMore potent irritant; higher risk of side effects
LidocaineC14H22N2OLocal anesthesiaStronger anesthetic; not primarily a sclerosing agent
EthoxydiglycolC6H14O3Solvent in cosmetic formulationsPrimarily acts as a solvent; less direct action on blood vessels
Dodecyl SulfateC12H25O4SSurfactant in various formulationsStrong surfactant properties; not used for sclerotherapy

Polidocanol's unique mechanism of action—inducing endothelial damage leading to vessel occlusion—distinguishes it from these other compounds, which may serve different primary functions or have different safety profiles .

The rheological behavior of polidocanol microfoam represents a complex interplay between surfactant properties, gas composition, and fluid dynamics that fundamentally determines therapeutic efficacy [1] [2]. Polidocanol exhibits distinct non-Newtonian shear-thinning characteristics, with viscosity measurements ranging from 0.028 to 0.165 Pascal-seconds across shear rates of 3.75 to 82.5 reciprocal seconds [20]. This shear-dependent behavior is critical for injection through fine-gauge needles while maintaining foam integrity within vessel lumens [21].

The gas-liquid interface dynamics of polidocanol foam are governed by surface tension reduction mechanisms inherent to its amphiphilic molecular structure [3]. As a non-ionic surfactant with an average molecular weight of 580 grams per mole, polidocanol demonstrates exceptional interfacial activity at concentrations well above its critical micelle concentration of 0.002 percent in both normal saline and water [21]. The surface tension values at equilibrium range from 5.21 to 5.54 Newton per meter, depending on additive concentrations [18].

Foam viscosity exhibits strong temperature dependence, with measurements showing progressive increases as temperature decreases from 25 to 10 degrees Celsius [20]. This temperature sensitivity directly impacts clinical performance, as foam stability and rheological properties must be maintained under physiological conditions. The concentration effect is equally pronounced, with three percent polidocanol solutions demonstrating significantly higher viscosity compared to one percent formulations [20].

Bubble Size Distribution and Rheological Impact

The relationship between bubble size distribution and foam rheological properties follows predictable patterns based on Sauter mean radius calculations [17]. Commercial polidocanol endovenous microfoam demonstrates mean bubble sizes of 233 micrometers with Sauter mean radius of 272 micrometers, resulting in superior rheological performance compared to physician-compounded alternatives [8]. The yield stress of foam formulations correlates inversely with liquid fraction, following established relationships for compressed emulsions and foams [17].

Foam TypeMean Bubble Size (μm)Sauter Mean Radius (μm)Foam Half-Life (min)Gas-to-Liquid Ratio
Polidocanol Endovenous Microfoam2332725.21:7
Tessari Physician-Compounded Foam3435532.41:7
Double Syringe System Foam2834433.01:7
Manual Air Foam47-102Variable2.4-4.45:1-7:1

The polydispersity of bubble size distributions significantly affects foam response characteristics, with narrow distributions providing more predictable rheological behavior [17]. Polidocanol endovenous microfoam maintains bubble sizes consistently below 500 micrometers, eliminating large bubbles that compromise foam stability and increase degradation rates [8].

Stability Optimization Through Surfactant-Gas Phase Interactions

The interaction between polidocanol surfactant molecules and gas phases represents a critical determinant of foam longevity and therapeutic effectiveness [6] [7]. Gas composition profoundly influences foam stability, with carbon dioxide-containing foams demonstrating the lowest stability due to enhanced solubility characteristics [8]. Conversely, oxygen-carbon dioxide mixtures in ratios of 65:35 provide optimal balance between stability and biocompatibility [1].

Foam half-life measurements reveal significant variations based on gas composition and preparation methodology [6]. Automated systems using optimized gas mixtures achieve foam half-life values ranging from 1.4 to 5.2 minutes, with polidocanol concentration and stirring parameters serving as primary determinants [6]. The relationship between stirring time and foam stability demonstrates concentration-dependent patterns, with 0.25 percent polidocanol solutions requiring extended mixing periods to achieve optimal stability [6].

Additive-Enhanced Stability Mechanisms

Chemical modification through strategic additive incorporation provides measurable improvements in foam stability without compromising surfactant activity [7] [18]. Glycerin addition at concentrations of 1.66 to 5 percent demonstrates progressive enhancement of foam stability parameters [18]. The mechanism involves increased bulk viscosity that delays drainage through bubble interstices while simultaneously rigidifying interbubble films [3].

Additive/ParameterEarly Visual Liquefaction (s)Half-Liquid Time (s)Bubble Density (bubbles/mm²)Mean Bubble Diameter (μm)
Control (3% Polidocanol)27 ± 3.11129.2 ± 11.006898
Glycerin 1.66%67.8 ± 6.49260.4 ± 18.9918960
Glycerin 3.3%48.6 ± 8.2224.6 ± 13.037692
Glycerin 5%35.8 ± 4.49189.2 ± 8.5249112

Benzalkonium chloride incorporation at concentrations of 0.01 to 0.1 percent provides alternative stabilization mechanisms through mixed surfactant system formation [7]. This approach achieves drainage time improvements from 227 seconds for pure polidocanol foam to 336 seconds for benzalkonium chloride-enhanced formulations [7]. The stabilization occurs through synergistic interfacial phenomena between non-ionic and cationic surfactant components [7].

Gas-Liquid Ratio Optimization

The gas-to-liquid ratio represents a fundamental parameter controlling foam density, stability, and rheological properties [6]. Automated preparation systems achieve consistent ratios ranging from 5:1 to 7:1, with higher ratios correlating positively with extended half-life measurements [6]. Stirring speed influences achievable gas-to-liquid ratios, with 4000 revolutions per minute generating ratios around 8:1 compared to 5:1 at 2000 revolutions per minute [6].

The relationship between gas-to-liquid ratio and foam stability follows predictable patterns, with increased gas content providing enhanced structural integrity up to critical thresholds [6]. Beyond optimal ratios, further gas incorporation may compromise stability through excessive bubble coalescence and drainage acceleration [3].

Novel Delivery Systems for Precision Sclerotherapy

Advanced delivery system development focuses on achieving precise foam characteristics while maintaining consistency across multiple treatment sessions [24] [28]. Automated preparation systems represent significant technological advancement over manual foam generation methods, providing standardized foam quality with reproducible bubble size distributions [6] [24].

Automated Foam Generation Technologies

The Varixio automated microfoam preparation system utilizes magnetic stirrer technology with disposable capsules containing predetermined sclerosant concentrations and gas compositions [28]. This system generates microfoam with bubble diameters consistently below 250 micrometers, achieving mean foam half-life of 5.2 minutes with gas-to-liquid ratios between 1:5 and 1:7 [28]. The capsule-based approach enables preparation of very low concentration formulations that were previously unachievable using manual Tessari methodology [28].

Customized magnetic stirrer systems with variable speed and timing controls provide optimization capabilities for different sclerosant concentrations and gas compositions [24]. Speed adjustments from 1500 to 4000 revolutions per minute, combined with timing variations from 30 to 60 seconds, enable fine-tuning of foam characteristics for specific therapeutic applications [24].

Filter-Based Foam Enhancement

Microporous filter integration into syringe-based foaming devices provides mechanical enhancement of bubble size distribution and foam stability [7]. Comparative analysis of polytetrafluoroethylene microporous membranes, nylon mesh filters, and polycarbonate track-etched membranes reveals significant differences in foam quality outcomes [7].

TechnologyMechanismBubble Size (μm)AdvantagesApplications
Varithena Transfer UnitDual-canister system<100 medianConsistent densityGreat Saphenous Vein sclerotherapy
Varixio Automated SystemMagnetic stirrer capsules<250Standardized preparationMultiple concentrations
Filter-Based GenerationMicroporous membraneVariable by poreEnhanced stabilityResearch and custom applications
Microfoam DispensersCompressed gas generation<100No propellantsVarious medical applications

Polycarbonate track-etched membranes with regular circular pore structures demonstrate superior performance compared to irregular or non-circular pore configurations [7]. The drainage time improvements range from 184.67 ± 5.13 seconds without filtration to 227.00 ± 3.46 seconds with optimized filter systems [7]. Bubble size reductions accompany stability improvements, with filtered foams exhibiting more uniform size distributions [7].

Precision Injection and Targeting Systems

Novel injection technologies focus on enhancing delivery precision while maintaining foam integrity during administration [26]. Fine-gauge needle systems with specialized tip geometries minimize tissue trauma while ensuring complete foam delivery to target vessels [26]. The needle selection process considers foam viscosity, injection pressure requirements, and target vessel accessibility [13].

Ultrasound-guided delivery systems provide real-time visualization of foam distribution within target vessels, enabling precise volume control and distribution optimization [16]. This guidance technology allows clinicians to monitor foam progression and adjust injection parameters dynamically based on vessel response [35]. The echogenic properties of polidocanol foam facilitate excellent ultrasound visualization, supporting accurate targeting of incompetent vein segments [32].

Microfoam Dispensing Innovations

Pressurized canister systems with controlled-release mechanisms provide consistent foam generation without manual preparation variability [32]. The Varithena transfer unit exemplifies this approach, utilizing dual-canister technology to combine polidocanol solution with optimized gas mixtures upon activation [32]. This system ensures uniform foam density and bubble size distribution while eliminating preparation-related inconsistencies [35].

Compressed gas generation systems avoid environmentally harmful propellants while maintaining microfoam quality standards [27]. These technologies utilize specific flow path geometries that iteratively reduce bubble size along the dispensing pathway, achieving bubble diameters below 100 micrometers without relying on fine constrictions or porous media [27]. The resulting foams demonstrate enhanced stability and improved therapeutic performance compared to conventional preparation methods [14].

Physical Description

Liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

582.43429817 g/mol

Monoisotopic Mass

582.43429817 g/mol

Boiling Point

615.857 °C at 760 mmHg

Heavy Atom Count

40

LogP

3.94

Melting Point

33-36 °C

UNII

0AWH8BFG9A

Related CAS

9043-30-5

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Absorption Distribution and Excretion

When given intravenously, the maximum blood concentrations were reached in 15 mins.
Route of elimination was not indicated.
When given intravenously, the volume of distribution was 35-82L.
Sytemic clearance was 0.2-0.4 L/min.

Metabolism Metabolites

Metabolism was not measured.

Wikipedia

Polidocanol
Quinoxaline

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Wood Product Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Modify: 2023-08-15
Peterson JD, Goldman MP, Weiss RA, Duffy DM, Fabi SG, Weiss MA, Guiha I: Treatment of reticular and telangiectatic leg veins: double-blind, prospective comparative trial of polidocanol and hypertonic saline. Dermatol Surg. 2012 Aug;38(8):1322-30. doi: 10.1111/j.1524-4725.2012.02422.x. Epub 2012 May 23. [PMID:22620717]
Weiss RA, Voigts R, Howell DJ: Absence of concentration congruity in six compounded polidocanol samples obtained for leg sclerotherapy. Dermatol Surg. 2011 Jun;37(6):812-5. doi: 10.1111/j.1524-4725.2011.01906..x. [PMID:21605244]
Link

Explore Compound Types